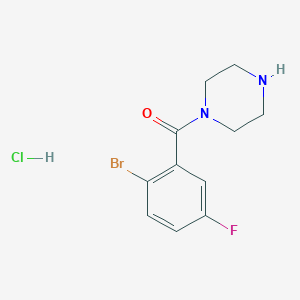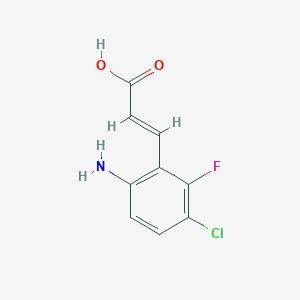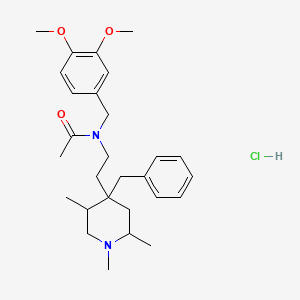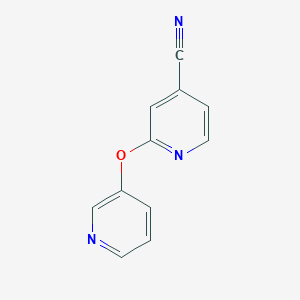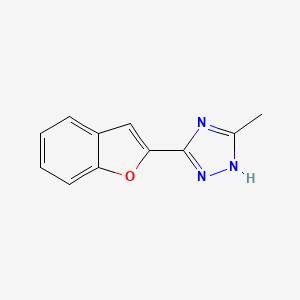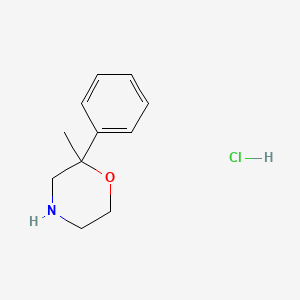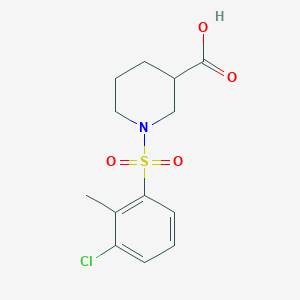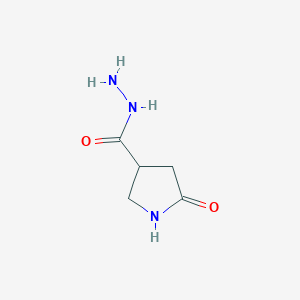
5-Oxopyrrolidine-3-carbohydrazide
Overview
Description
5-Oxopyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C5H9N3O2. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been found to interact with various biological targets
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of 5-Oxopyrrolidine-3-carbohydrazide with its targets remain to be elucidated.
Biochemical Pathways
Related compounds have been found to possess analgesic and antihypoxic effects , suggesting that they may influence pathways related to pain perception and oxygen utilization.
Result of Action
Related compounds have demonstrated potential antibacterial and antifungal activities , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their underlying mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of pyrrolidine-2,5-dione with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, efficiency, and control over reaction conditions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyrrolidine-2,5-dione derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other chemical compounds.
Biology: The compound exhibits antibacterial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research has explored its use in the treatment of bacterial infections and oxidative stress-related conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
1-benzyl-5-oxopyrrolidine-3-carbohydrazide
1-methyl-5-oxopyrrolidine-3-carbohydrazide
1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Properties
IUPAC Name |
5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-5(10)3-1-4(9)7-2-3/h3H,1-2,6H2,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFBICBMBQEKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60526312 | |
| Record name | 5-Oxopyrrolidine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-37-0 | |
| Record name | 5-Oxo-3-pyrrolidinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxopyrrolidine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



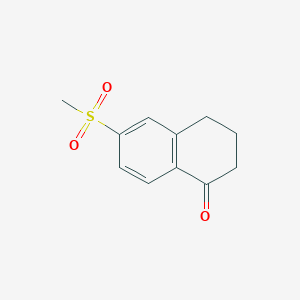
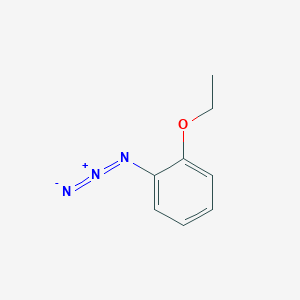
![1-{5-[(2-Ethylpiperidin-1-yl)methyl]furan-2-yl}methanamine](/img/structure/B1649957.png)
![4-Ethyl-6-[5-methyl-4-(4-phenylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B1649958.png)
